3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide
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Overview
Description
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Scientific Research Applications
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antitumor activities.
Medicine: Explored for its analgesic, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Safety and Hazards
Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Specific safety and hazard information for “3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” is not available in the current resources.
Future Directions
Tetrazole and its derivatives continue to attract much attention in medicinal chemistry due to their wide range of applications . Future research may focus on developing more efficient and environmentally friendly synthesis methods, exploring new applications, and improving our understanding of their biological activities and mechanisms of action.
Mechanism of Action
Target of Action
The primary targets of 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide are currently unknown
Mode of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . This allows them to participate in a variety of chemical reactions and interactions with biological targets.
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . The specific pathways affected would depend on the targets of this compound, which are currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide typically involves the formation of the tetrazole ring followed by its attachment to the propanamide moiety. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be carried out under various conditions, including the use of triethyl orthoformate and sodium azide or molecular iodine in the presence of ammonia .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the propanamide moiety.
1-phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of the propanamide moiety.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Similar structure but with a benzamide group instead of the propanamide moiety.
Uniqueness
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is unique due to its specific combination of the tetrazole ring and the propanamide moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBVNZUUONRIPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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